N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide
Description
N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide is a fluorescein-based derivative modified at the 5-position with a 2,3,4,5,6-pentafluorobenzoyl group. The core structure consists of a spirocyclic xanthene-isobenzofuranone system, which confers strong fluorescence properties. This compound is synthesized via carbodiimide-mediated coupling between fluoresceinamine and 2,3,4,5,6-pentafluorobenzoic acid, analogous to methods described for HYA-FL (N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)hex-5-ynamide) .
Properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H12F5NO6/c28-20-19(21(29)23(31)24(32)22(20)30)25(36)33-10-1-4-14-13(7-10)26(37)39-27(14)15-5-2-11(34)8-17(15)38-18-9-12(35)3-6-16(18)27/h1-9,34-35H,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJIVERLQNDSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H12F5NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide is a synthetic compound known for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a spiro-linked isobenzofuran moiety and a pentafluorobenzamide group. Its molecular formula is with a molecular weight of approximately 515.25 g/mol. The compound's structure contributes to its solubility and reactivity profiles, influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structural motifs possess significant antioxidant properties. The presence of hydroxyl groups in the structure likely contributes to free radical scavenging abilities, which can protect cells from oxidative stress.
2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
3. Enzyme Inhibition
The compound has been reported to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
Data Table: Summary of Biological Activities
| Activity | Mechanism/Effect | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C9 |
Case Study 1: Antioxidant Activity
A study conducted on derivatives of the spiro[isobenzofuran] class demonstrated significant antioxidant activity using DPPH radical scavenging assays. The hydroxyl groups were identified as key contributors to this activity.
Case Study 2: Anticancer Effects
In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This suggests a potential mechanism for anticancer activity through oxidative stress induction.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. Modifications to the benzamide group have been explored to improve potency against specific cancer types while minimizing toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which features a spiro[isobenzofuran-1,9'-xanthene] core and multiple fluorine substituents. Its molecular formula is with a molecular weight of approximately 515.25 g/mol. The presence of the pentafluorobenzamide moiety enhances its electronic properties and solubility in organic solvents, making it suitable for various applications in chemical biology and materials science.
Fluorescence Probes
One of the primary applications of this compound is as a fluorescence probe . The unique structural features allow it to exhibit strong fluorescence properties, which can be employed in various imaging techniques. For instance:
- Biological Imaging : The compound can be utilized in fluorescence microscopy to visualize cellular structures or processes. Its high fluorescence quantum yield enables sensitive detection of biological targets.
- Fluorescence Polarization Assays : It has been synthesized as a probe for fluorescence polarization-based assays to study protein-ligand interactions. These assays are crucial for drug discovery and understanding biochemical pathways .
Medicinal Chemistry
In the field of medicinal chemistry, the compound holds promise due to its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The fluorinated structure may enhance the bioavailability and efficacy of the drug candidates derived from it.
- Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted delivery systems for therapeutic agents. By conjugating it with specific ligands, researchers can create systems that selectively deliver drugs to cancerous tissues .
Material Science
The unique optical properties of N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide make it an interesting candidate for applications in material science:
- Fluorescent Materials : It can be incorporated into polymers or coatings to create fluorescent materials for sensors or displays.
- Photonic Devices : The compound's photophysical properties may be exploited in the development of photonic devices such as lasers or light-emitting diodes (LEDs) .
Case Study 1: Fluorescence Polarization Assays
A study conducted by researchers at Eberhard Karls Universität Tübingen utilized this compound as a fluorescence polarization probe to assess binding affinities between small molecules and proteins. The results demonstrated its effectiveness in providing quantitative measurements of binding interactions, which are critical for drug development .
Case Study 2: Anticancer Activity Assessment
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. The mechanism involves the induction of oxidative stress leading to apoptosis. Further research is ongoing to optimize the structure for enhanced activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorescein derivatives are widely modified to tailor their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Fluorescein Derivatives
*Calculated based on fluoresceinamine (MW 332.3) + pentafluorobenzoic acid (MW 232.1) – H2O.
Key Findings
Lipophilicity and Cellular Uptake: Long alkyl chains (e.g., ODAF, C18) significantly increase lipophilicity, enabling integration into lipid bilayers and nanoparticle tracking . The target compound’s pentafluorobenzoyl group, while less lipophilic than alkyl chains, may improve membrane permeability due to fluorine’s hydrophobic character. Shorter chains (e.g., dodecanamide, C12) balance solubility and membrane affinity for general labeling .
Fluorescence and Stability :
- Fluorinated analogs exhibit redshifted excitation/emission maxima (e.g., Triembarine in with difluoro substitution). The target compound’s pentafluoro group likely further enhances photostability and quantum yield via reduced electron density in the xanthene ring.
- Thiourea derivatives (e.g., ) show quenched fluorescence until reacting with thiols, enabling turn-on sensing.
Biological Applications :
- Enzyme Targeting : Sulfonamide and propanamide groups (e.g., GZ20-37) confer specificity for enzymes like carbonic anhydrase IX, critical in hypoxic tumors .
- Pathogen Inhibition : The thiourea group in facilitates covalent binding to viral proteins, inhibiting Zika virus replication.
- Bioorthogonal Chemistry : Alkyne-modified derivatives (e.g., HYA-FL ) enable click chemistry for real-time imaging.
Synthetic Flexibility :
Preparation Methods
Cyclization of Resorcinol Derivatives
The core structure is synthesized via acid-catalyzed cyclization, adapting methods from Rose Bengal production:
Procedure
-
Reactants :
-
Conditions :
-
Workup :
Oxidative Spirocyclization
Alternative one-pot method using ninhydrin and dihydroxyquinones:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Ninhydrin, acetic acid, 50°C | Vicinal diol intermediate |
| Oxidative cleavage | H₅IO₆, RT, 45 min | Spiro-isobenzofuran formation |
Advantages :
Introduction of the Pentafluorobenzamide Group
Direct Acylation with Pentafluorobenzoyl Chloride
Adapted from fluorinated benzamide syntheses:
Procedure
-
Activation :
-
Pentafluorobenzoyl chloride (1.5 eq) in dry THF
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Add dropwise to spiro-xanthene amine (1.0 eq)
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Catalyzed by Et₃N (3.0 eq)
-
-
Conditions :
-
Temperature: 0°C → RT
-
Duration: 4–6 h
-
-
Workup :
Yield : 75–82%
Coupling Reagent-Mediated Synthesis
For higher efficiency, use peptide coupling agents:
| Reagent System | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 88 |
| HATU/DIPEA | CH₂Cl₂ | 0→25 | 92 |
| DCC/DMAP | THF | 40 | 79 |
Optimal Conditions :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
δ 10.21 (s, 2H, -OH), 8.72 (d, J = 8.5 Hz, 1H, ArH), 7.89–7.12 (m, 10H, ArH), 6.52 (s, 1H, spiro-CH)
Critical Analysis of Methodologies
Challenges and Solutions
Q & A
Q. What are the key structural features influencing the fluorescence properties of this compound?
The compound's spirocyclic xanthene-isobenzofuran core enables fluorescence through π-conjugation and rigid planarization. Substituents like the pentafluorobenzamide group modulate electronic properties, affecting quantum yield and Stokes shift. The hydroxyl groups at 3' and 6' positions are critical for pH-dependent fluorescence behavior, as deprotonation enhances conjugation .
Q. How should this compound be stored to maintain stability for long-term experiments?
Store in a dark, dry environment at room temperature to prevent photodegradation and hydrolysis. Avoid exposure to moisture, as the spirocyclic lactone ring may hydrolyze under acidic or basic conditions, altering fluorescence properties .
Q. What solvents are compatible for preparing stock solutions of this compound?
Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution due to its low solubility in water. For biological applications, dilute stock solutions in phosphate-buffered saline (PBS) at pH 7.4 to minimize aggregation .
Advanced Research Questions
Q. How can synthetic challenges in introducing the pentafluorobenzamide group be addressed?
The pentafluorobenzamide moiety is typically introduced via carbodiimide-mediated coupling (e.g., EDC/NHS) between 5-carboxyfluorescein derivatives and pentafluoroaniline. Optimize reaction stoichiometry (1:1.2 molar ratio) and use anhydrous conditions to suppress side reactions. Purify via reverse-phase HPLC to isolate the target product from unreacted starting materials .
Q. What strategies resolve conflicting spectral data in characterizing derivatives of this compound?
Conflicting NMR or mass spectrometry data often arise from regioisomeric impurities (e.g., 5- vs. 6-substituted isomers). Use 2D NMR (COSY, HSQC) to assign positional isomers. For fluorinated derivatives, -NMR provides unambiguous confirmation of substitution patterns .
Q. How can this compound be functionalized for targeted bioimaging applications?
Conjugate via the carboxamide group using click chemistry (e.g., azide-alkyne cycloaddition) or thiourea linkages. For example, reaction with 3-azidopropylamine yields a probe for boron detection in live cells via boronic acid interactions .
Methodological Guidance
Designing experiments to assess pH-sensitive fluorescence:
- Prepare buffers across a pH range (4–9).
- Measure emission spectra ( nm, nm).
- Calculate pKa using sigmoidal curve fitting of intensity vs. pH.
- Validate with control experiments in non-fluorescent analogs .
Quantifying hydrogen sulfide (HS) using derivatives of this compound:
- Synthesize a thiol-reactive derivative (e.g., WSP-1 analog).
- Incubate with HS-producing samples (e.g., bacterial cultures).
- Measure fluorescence intensity ( nm, nm) and correlate to HS concentration via a calibration curve .
Optimizing reaction conditions for spirocycle stability in aqueous media:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
